2-(4-Chlorobenzoyl)cyclohexanone

描述

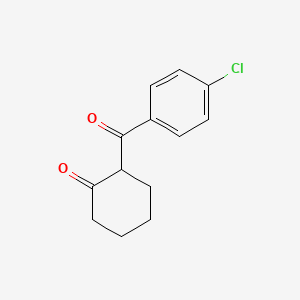

2-(4-Chlorobenzoyl)cyclohexanone (CAS 38968-76-2) is a chlorinated aromatic ketone characterized by a cyclohexanone ring substituted at the 2-position with a 4-chlorobenzoyl group. Its molecular formula is C₁₃H₁₃ClO, with a molecular weight of 220.696 g/mol . This compound is primarily utilized as an intermediate in organic synthesis, particularly in the production of pharmaceuticals and agrochemicals. Its structural features—a rigid cyclohexanone backbone and electron-withdrawing chlorobenzoyl group—impart distinct reactivity in nucleophilic additions and condensation reactions.

属性

CAS 编号 |

38968-76-2 |

|---|---|

分子式 |

C13H13ClO2 |

分子量 |

236.69 g/mol |

IUPAC 名称 |

2-(4-chlorobenzoyl)cyclohexan-1-one |

InChI |

InChI=1S/C13H13ClO2/c14-10-7-5-9(6-8-10)13(16)11-3-1-2-4-12(11)15/h5-8,11H,1-4H2 |

InChI 键 |

MNCFWYXCYZTXJU-UHFFFAOYSA-N |

SMILES |

C1CCC(=O)C(C1)C(=O)C2=CC=C(C=C2)Cl |

规范 SMILES |

C1CCC(=O)C(C1)C(=O)C2=CC=C(C=C2)Cl |

产品来源 |

United States |

相似化合物的比较

2-(4-Chlorobenzylidene)cyclohexanone (CAS 24765-16-0)

- Molecular Formula : C₁₃H₁₃ClO (identical to the target compound).

- Key Difference: The benzoyl group (–CO–) is replaced by a benzylidene group (–CH=), creating a conjugated enone system. This structural change enhances UV absorption properties, making it useful in photochemical studies .

- Applications : Used in the synthesis of indole derivatives via cyclization reactions, as demonstrated in the preparation of 7,8,9,10-tetrahydro-2-methoxy-11H-indolo[1,2-b]indazole .

2-{2-[(4-Chlorophenyl)sulfonyl]ethyl}cyclohexanone

- Molecular Formula : C₁₅H₁₇ClO₃S.

- Key Difference : Incorporation of a sulfonyl (–SO₂–) group and an ethyl spacer. The sulfonyl group increases polarity and hydrogen-bonding capacity, affecting solubility and chromatographic behavior .

- Chromatographic Performance: Columns functionalized with sulfonyl-containing cyclohexanone derivatives exhibit broader peaks and lower theoretical plate numbers (~37,000 m⁻¹ for SO₄²⁻) compared to DMSO-functionalized counterparts (~60,000 m⁻¹) .

4-(4-Chlorophenyl)cyclohexanone (CAS 14472-80-1)

- Molecular Formula : C₁₂H₁₃ClO.

- Key Difference: The chlorophenyl group is attached at the 4-position of the cyclohexanone ring instead of the 2-position. This positional isomerism reduces steric hindrance, leading to higher melting points (predicted) and altered reactivity in ring-opening reactions .

Pharmacological Relevance and Impurity Profiles

- Fenofibrate-Related Compounds: Derivatives like methyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate (relative retention time 0.65) and ethyl analogues (0.80) are process impurities in fenofibrate synthesis. These compounds share the 4-chlorobenzoyl motif but differ in ester substituents, impacting their pharmacokinetic profiles .

- Chromatographic Selectivity: The 4-chlorobenzoyl group in 2-(4-Chlorobenzoyl)cyclohexanone contributes to distinct retention behaviors in HPLC, with relative retention times differing by >0.3 compared to hydroxylated or demethylated analogues .

Data Tables

Table 1: Comparative Physicochemical Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Group |

|---|---|---|---|---|

| This compound | 38968-76-2 | C₁₃H₁₃ClO | 220.696 | Benzoyl (–CO–) |

| 2-(4-Chlorobenzylidene)cyclohexanone | 24765-16-0 | C₁₃H₁₃ClO | 220.696 | Benzylidene (–CH=) |

| 4-(4-Chlorophenyl)cyclohexanone | 14472-80-1 | C₁₂H₁₃ClO | 208.68 | Para-substituted phenyl |

Table 2: Chromatographic Performance of Functionalized Cyclohexanones

| Functional Group | Theoretical Plate Number (SO₄²⁻, m⁻¹) | Peak Broadening | Selectivity for Br⁻ |

|---|---|---|---|

| Cyclohexanone | 37,000 | High | Moderate |

| DMSO | 60,000 | Low | High |

| Sulfonyl-ethyl | 37,000 (estimated) | High | Low |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。